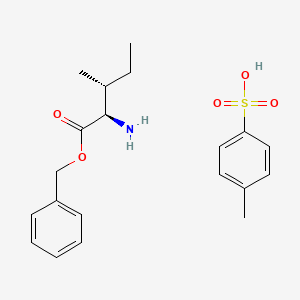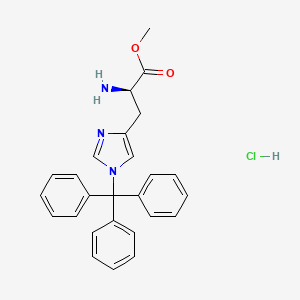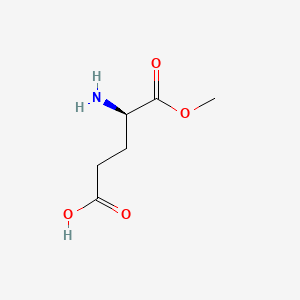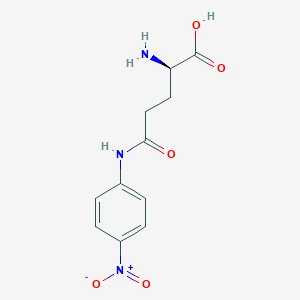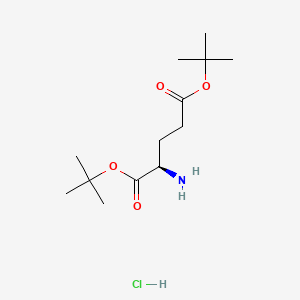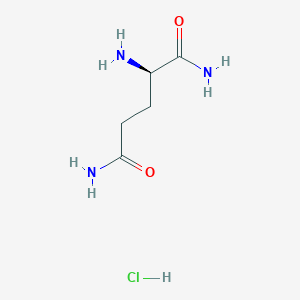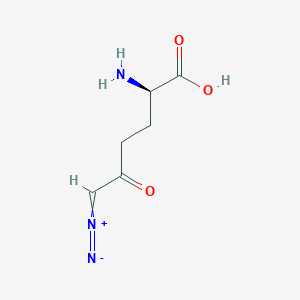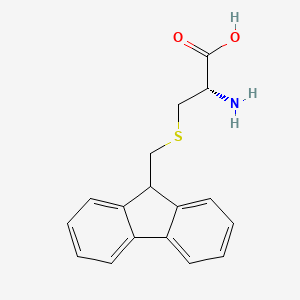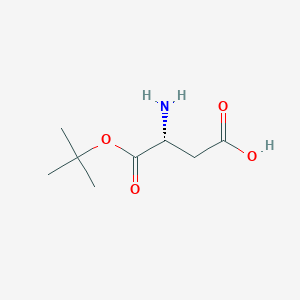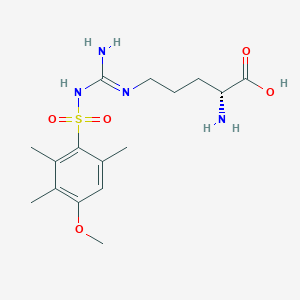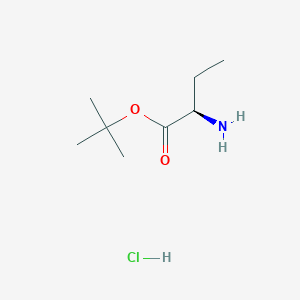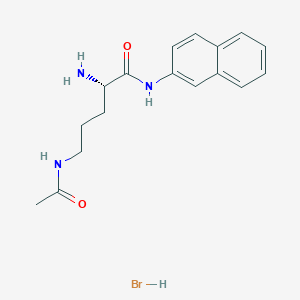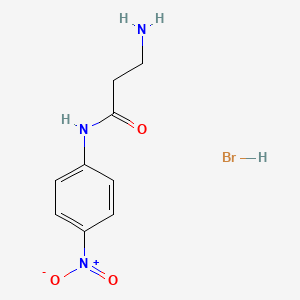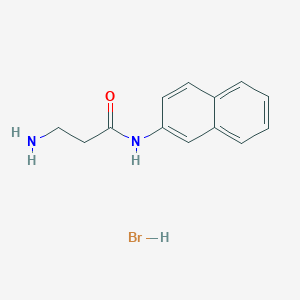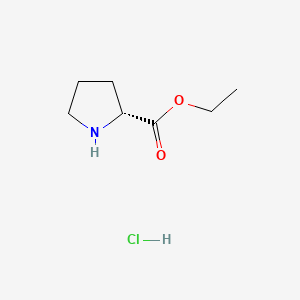
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 184719-80-0 . It has a molecular weight of 207.7 . The compound is usually stored at room temperature and is available in the form of a white to red crystal or powder .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2R)-2-pyrrolidinecarboxylate hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a white to red crystal or powder . It has a molecular weight of 207.70 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Applications De Recherche Scientifique
7. Coordination Chemistry and Antiproliferative Activity
Scientific Field
Coordination Chemistry and Medicinal Chemistry Application Summary: This compound is used to synthesize thiosemicarbazone-proline conjugates, which exhibit coordination behavior with various metal ions and have been studied for their antiproliferative activity against cancer cells. Methods of Application:
- Metal Complexation Studies: Analyzing the stability and stoichiometry of metal complexes formed with these ligands in various solvents. Results Summary: The copper(II) complexes of these conjugates have shown significantly higher antiproliferative activity compared to the ligands alone, indicating potential for development as cancer therapeutics .
8. Antibacterial and Antifungal Research
Scientific Field
Microbiology Application Summary: Derivatives of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride have been explored for their antibacterial and antifungal properties. Methods of Application:
- Biological Activity Testing: Conducting assays to evaluate the efficacy of these compounds against specific microbial strains. Results Summary: Some derivatives have exhibited persuasive antibacterial activity, comparable to reference drug molecules, suggesting their potential use in developing new antimicrobial agents .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
131477-20-8 |
Source


|
| Record name | H-D-PRO-OET HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

